ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy and propoxy groups attached to a phenyl ring, along with a hydrazinyl and oxoacetyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone: This involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using ethyl 4-aminobenzoate and an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Cyclization: The acylated product undergoes cyclization under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 2-{[((2E)-2-{3-ethoxy-4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a benzothiophene ring.
Ethyl 2-{[((2E)-2-{3-methoxy-4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-{[((2E)-2-{4-[(4-propoxybenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a different substitution pattern on the benzylidene group.
Properties
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-4-13-32-19-12-7-16(14-20(19)30-5-2)15-24-26-22(28)21(27)25-18-10-8-17(9-11-18)23(29)31-6-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)(H,26,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNUDUGHDSNBJ-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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